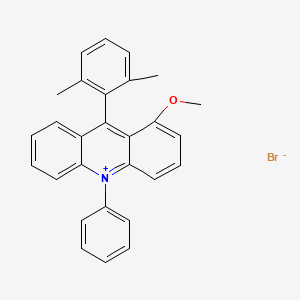
9-(2,6-Dimethylphenyl)-1-methoxy-10-phenylacridin-10-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(2,6-Dimethylphenyl)-1-methoxy-10-phenylacridin-10-ium bromide is a chemical compound with the molecular formula C28H24BrNO and a molecular weight of 470.41 g/mol . It is known for its use as an acridinium photocatalyst in various chemical transformations . This compound is characterized by its unique structure, which includes a phenylacridinium core substituted with a 2,6-dimethylphenyl group and a methoxy group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,6-Dimethylphenyl)-1-methoxy-10-phenylacridin-10-ium bromide typically involves the reaction of 9-phenylacridine with 2,6-dimethylphenyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
9-(2,6-Dimethylphenyl)-1-methoxy-10-phenylacridin-10-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acridone derivatives.
Reduction: Reduction reactions can convert the acridinium ion to acridine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar solvents.
Major Products Formed
Oxidation: Acridone derivatives.
Reduction: Acridine.
Substitution: Various substituted acridinium compounds depending on the nucleophile used.
Applications De Recherche Scientifique
9-(2,6-Dimethylphenyl)-1-methoxy-10-phenylacridin-10-ium bromide has a wide range of scientific research applications:
Chemistry: Used as a photocatalyst in organic synthesis, particularly in photoredox catalysis.
Biology: Investigated for its potential use in photodynamic therapy for cancer treatment.
Medicine: Explored for its antimicrobial properties and potential use in developing new antibiotics.
Industry: Utilized in the development of advanced materials and polymers with unique optical properties.
Mécanisme D'action
The mechanism of action of 9-(2,6-Dimethylphenyl)-1-methoxy-10-phenylacridin-10-ium bromide involves its role as a photocatalyst. Upon exposure to light, the compound undergoes photoexcitation, leading to the formation of reactive intermediates such as singlet oxygen or radical species. These intermediates can then participate in various chemical transformations, including oxidation and reduction reactions . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(Dimethylamino)-9-(2,6-dimethylphenyl)-1-methoxy-10-phenylacridinium bromide
- 7-(Dimethylamino)-1-methoxy-9-(naphthalen-1-yl)-10-phenylacridinium bromide
- 9-Mesityl-3,6-di-tert-butyl-10-phenylacridinium tetrafluoroborate
Uniqueness
9-(2,6-Dimethylphenyl)-1-methoxy-10-phenylacridin-10-ium bromide is unique due to its specific substitution pattern, which imparts distinct photophysical properties. This makes it particularly effective as a photocatalyst in various chemical transformations, offering advantages such as high efficiency and selectivity .
Propriétés
Formule moléculaire |
C28H24BrNO |
|---|---|
Poids moléculaire |
470.4 g/mol |
Nom IUPAC |
9-(2,6-dimethylphenyl)-1-methoxy-10-phenylacridin-10-ium;bromide |
InChI |
InChI=1S/C28H24NO.BrH/c1-19-11-9-12-20(2)26(19)27-22-15-7-8-16-23(22)29(21-13-5-4-6-14-21)24-17-10-18-25(30-3)28(24)27;/h4-18H,1-3H3;1H/q+1;/p-1 |
Clé InChI |
AIMWDQBPPADYLB-UHFFFAOYSA-M |
SMILES canonique |
CC1=C(C(=CC=C1)C)C2=C3C(=[N+](C4=CC=CC=C42)C5=CC=CC=C5)C=CC=C3OC.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


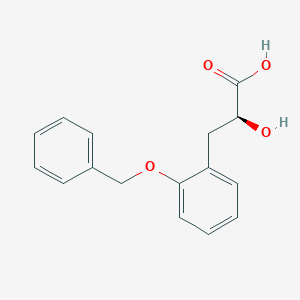
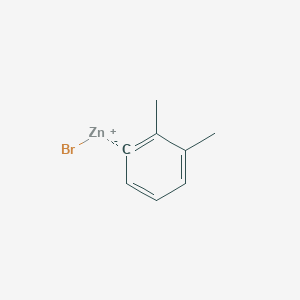
![N-(3-methylbutan-2-yl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14892409.png)
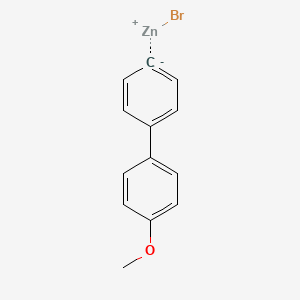


![4-Chloro-7,8-dihydro-6h-pyrano[3,2-d]pyrimidine](/img/structure/B14892440.png)
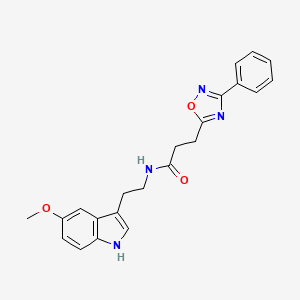
![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thio)propanoic acid](/img/structure/B14892446.png)
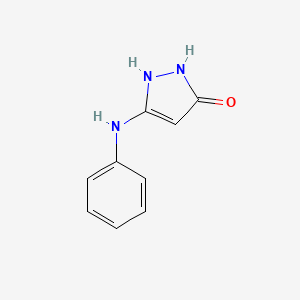
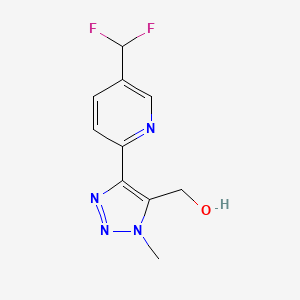
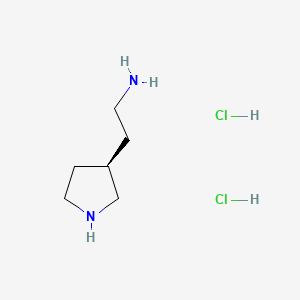
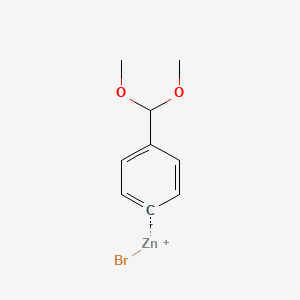
![(S)-tert-Butyl (5-((tert-butoxycarbonyl)amino)-1-(6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-c]pyridazin-3-yl)-1H-1,2,4-triazol-3-yl)(7-(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl)carbamate](/img/structure/B14892493.png)
